molecular formula C26H28N2O5 B2359283 methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate CAS No. 898465-10-6

methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate

Cat. No.: B2359283
CAS No.: 898465-10-6
M. Wt: 448.519
InChI Key: OMCAXPTTXVMCMI-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a compound useful in organic synthesis .


Synthesis Analysis

A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields is elaborated .


Molecular Structure Analysis

The molecular formula of “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is C13H20Cl2N2O2 . The InChI code is 1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 307.22 g/mol .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized novel compounds related to the mentioned compound, demonstrating promising antibacterial activity, particularly against B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).

  • Molecular Structure Analysis : Research on similar molecules, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, provided insights into their molecular structures and hydrogen bonding patterns, which are crucial for understanding their chemical properties and interactions (Portilla et al., 2007).

  • Synthon in Chemical Synthesis : Another study used a related compound as a synthon for synthesizing 2H-pyran-2-ones, which are significant in various chemical reactions (Kočevar et al., 1992).

  • Antimicrobial Activity : Novel functionalized monomers based on similar compounds were synthesized and showed moderate to good antibacterial and antifungal activities (Saraei et al., 2016).

  • Anticonvulsant Properties : A study synthesized new derivatives of kojic acids and allomaltol, revealing potential anticonvulsant activity in some compounds (Aytemir & Çalış, 2010).

  • Cancer Research : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a similar compound, was identified as a tubulin polymerization inhibitor, indicating its potential use in cancer research (Minegishi et al., 2015).

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

methyl 4-[[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-31-26(30)22-9-7-21(8-10-22)18-33-25-19-32-23(15-24(25)29)17-28-13-11-27(12-14-28)16-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCAXPTTXVMCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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